molecular formula C9H21N3 B1311238 N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine CAS No. 40172-12-1

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Número de catálogo: B1311238
Número CAS: 40172-12-1
Peso molecular: 171.28 g/mol
Clave InChI: GBJARRZJYPSUAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of Piperazine Derivatives

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, was first synthesized in the late 19th century. Its initial applications centered on industrial uses, such as a solvent for uric acid, but its pharmacological potential emerged in the early 20th century when Bayer marketed it as an anthelmintic agent. By the 1950s, piperazine derivatives gained prominence in medicinal chemistry due to their ability to paralyze parasites by modulating γ-aminobutyric acid (GABA) receptors. Over time, structural modifications to the piperazine core—such as alkylation, acylation, and aryl substitutions—led to derivatives with diverse biological activities, including antipsychotic, antiviral, and anticancer properties. The development of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine exemplifies this trend, representing a tertiary amine derivative optimized for enhanced pharmacokinetic and binding properties.

Position in Chemical Classification

This compound belongs to the N-alkylpiperazine subclass, characterized by alkyl substitutions on the piperazine nitrogen atoms. Its structure comprises:

  • A piperazine ring with a methyl group at the N-4 position.
  • An ethylaminoethyl side chain attached to the N-1 position.

This configuration places it within a broader family of bioactive piperazines, which includes drugs like palbociclib (a cyclin-dependent kinase inhibitor) and aripiprazole (an antipsychotic). The compound’s molecular formula (C₉H₂₁N₃) and weight (171.28 g/mol) align it with small-molecule therapeutics and research intermediates.

Table 1: Key Structural Features

Feature Description
Core structure Piperazine ring with two nitrogen atoms at 1,4-positions
Substitutions Methyl group at N-4; ethylaminoethyl chain at N-1
Molecular formula C₉H₂₁N₃
Molecular weight 171.28 g/mol

Significance in Organic Chemistry and Biochemical Research

Piperazine derivatives are pivotal in drug discovery due to their:

  • Conformational flexibility : The chair conformation of the piperazine ring allows optimal spatial arrangement for target binding.
  • Basicity : The pKa values of substituted piperazines (e.g., ~9.2 for N-ethylpiperazine) enhance solubility and bioavailability.
  • Diverse reactivity : The secondary and tertiary amines facilitate reactions such as alkylation, acylation, and coordination with metal ions.

This compound serves as a versatile intermediate in synthesizing complex molecules. For example, it has been used in the preparation of sigma receptor ligands and kinase inhibitors. Its ethylaminoethyl side chain enables further functionalization, making it valuable for structure-activity relationship (SAR) studies.

Nomenclature and Identification Systems

IUPAC Name

The systematic name, This compound , reflects:

  • The ethyl group on the terminal amine.
  • The 4-methylpiperazine moiety linked via a two-carbon chain.

Identifiers

  • CAS Registry Numbers :
    • Free base: 40172-12-1
    • Trihydrochloride salt: 1609400-10-3
  • SMILES : CCNCCN1CCN(CC1)C
  • InChIKey : GBJARRZJYPSUAF-UHFFFAOYSA-N
  • PubChem CID : 10583313

Table 2: Key Identifiers

Identifier Type Value
CAS Number (free base) 40172-12-1
Molecular Formula C₉H₂₁N₃
SMILES CCNCCN1CCN(CC1)C
PubChem CID 10583313

This compound’s standardized nomenclature and identifiers ensure precise communication in academic and industrial settings, facilitating research reproducibility and regulatory compliance.

Propiedades

IUPAC Name

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-3-10-4-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJARRZJYPSUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442017
Record name N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40172-12-1
Record name N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine typically involves the alkylation of 1-methylpiperazine or 4-methylpiperazine derivatives with ethylamine-containing alkylating agents. The key step is the nucleophilic substitution on an ethylene derivative (such as ethylene oxide or 2-chloroethylamine derivatives) by the secondary amine nitrogen of the piperazine ring.

Specific Synthetic Routes

Alkylation of 1-Methylpiperazine with Ethylene Oxide
  • Reaction: 1-methylpiperazine reacts with ethylene oxide under controlled temperature and pressure conditions.
  • Conditions: Typically carried out in a batch reactor with controlled heating to moderate temperatures to avoid side reactions.
  • Purification: The crude product is purified by distillation or crystallization to yield high-purity this compound.
Alkylation Using 2-Chloro-N-ethylamine or Related Alkyl Halides
  • Reaction: 1-methylpiperazine or 4-methylpiperazine is reacted with 2-chloro-N-ethylamine or similar alkyl halides in the presence of a base such as potassium carbonate (K2CO3).
  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used to facilitate nucleophilic substitution.
  • Temperature: Reaction temperatures are generally maintained around 70–80°C for 12–24 hours to ensure completion.
  • Workup: After reaction, the mixture is cooled, and the product is isolated by filtration and washing, followed by purification steps.
Reductive Amination Approaches
  • In some synthetic schemes, reductive amination is employed where an aldehyde or ketone intermediate is reacted with 1-methylpiperazine followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation (H2, Pd/C). This method allows for selective formation of the ethylamine side chain on the piperazine ring.

Industrial Scale Production

  • Industrial synthesis typically uses large-scale batch reactors with controlled addition of reactants and temperature regulation.
  • The reaction mixture is purified by distillation or crystallization to achieve the desired purity.
  • The process is optimized for yield, cost-efficiency, and environmental safety.

Reaction Conditions and Yields

Method Reactants Solvent Temperature (°C) Time (h) Yield (%) Notes
Alkylation with ethylene oxide 1-methylpiperazine + ethylene oxide Not specified Moderate (50–80) Several High Requires controlled conditions
Alkylation with 2-chloro-N-ethylamine 1-methylpiperazine + 2-chloro-N-ethylamine DMF 70–80 12–24 80–95 Base (K2CO3) used, polar aprotic solvent
Reductive amination 1-methylpiperazine + aldehyde/ketone + NaBH(OAc)3 DCM or DCE Room temperature Several Moderate Selective, mild conditions

Research Findings and Analytical Data

  • NMR Characterization: Proton NMR spectra confirm the presence of methyl groups on the piperazine ring and the ethylamine side chain, with characteristic chemical shifts around δ 2.1–2.3 ppm for methyl protons and δ 3.5–4.0 ppm for methylene protons adjacent to nitrogen.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight of 171.28 g/mol.
  • Purity: Purification by distillation or crystallization yields products with purity >95%, suitable for pharmaceutical or chemical research applications.

Análisis De Reacciones Químicas

Types of Reactions: N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine has been investigated for its role as a pharmacological agent, particularly in the development of drugs targeting various receptors and transporters.

Case Study: Equilibrative Nucleoside Transporters (ENTs) Inhibitors
Recent studies have highlighted the compound's potential as an inhibitor of equilibrative nucleoside transporters, which are crucial for nucleotide synthesis and adenosine regulation. In particular, derivatives of this compound have shown promise in selectively inhibiting ENT2 over ENT1, suggesting applications in cancer therapy where modulation of adenosine signaling is beneficial .

Table 1: Analogues of this compound and Their Activities

Compound NameStructureInhibition of ENT1Inhibition of ENT2
Compound 3cStructureYesYes
FPMINTStructureYesMore selective

Gene Therapy

The compound has been utilized in nonviral genomic medicine applications, particularly for gene delivery systems. A study demonstrated that biodegradable ionizable lipids incorporating this compound can form effective delivery vehicles for mRNA and CRISPR-Cas9 gene editors, overcoming challenges associated with lung delivery systems .

Table 2: Gene Delivery Systems Using this compound

Delivery SystemCompositionEfficiencyTarget Area
Lipid NanoparticlesBiodegradable ionizable lipidsHighLung epithelium
mRNA ComplexmRNA + N-Ethyl CompoundModerateVarious tissues

Pharmacological Research

The compound's structure allows it to interact with various biological targets, making it a valuable component in pharmacological research. Its derivatives are being explored for their effects on neurotransmitter systems, which may lead to new treatments for neurological disorders.

Mecanismo De Acción

The mechanism of action of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine are influenced by its structural analogs. Below is a comparative analysis of key derivatives:

Compound Name CAS Number Molecular Formula Average Mass (g/mol) Key Structural Differences Reported Applications
This compound 40172-12-1 C₉H₂₁N₃ 171.29 Reference compound; ethyl terminal group Drug development (e.g., KIF11 mRNA targeting)
N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine 98545-15-4 C₈H₁₉N₃ 157.26 Methyl group replaces ethyl terminus Intermediate in antipsychotic agents
N,N-Diethyl-2-(piperazin-1-yl)ethanamine 4038-92-0 C₁₀H₂₃N₃ 185.31 Diethyl substitution on terminal amine Enhanced lipophilicity for CNS penetration
2-(4-Ethylpiperazin-1-yl)ethanamine 4489-46-7 C₈H₁₉N₃ 157.26 Ethyl substitution on piperazine (vs. methyl) Antimicrobial and antiviral research
N-Ethyl-2-(3-methylphenoxy)ethanamine hydrochloride 71079382 (ChemSpider) C₁₁H₁₈ClNO 215.72 Phenoxy group replaces piperazine Serotonergic activity modulation

Key Observations:

  • Piperazine Modifications : Ethyl substitution on the piperazine ring (4489-46-7) enhances metabolic stability compared to methyl-substituted analogs .
  • Phenoxy Derivatives: Compounds like 71079382 exhibit divergent bioactivity due to aromatic substitution, shifting focus from neurological to serotonergic targets .

Research Findings and Pharmacological Data

Neurological Activity

In neuropharmacology, the ethyl-piperazine scaffold is incorporated into phenothiazine derivatives (e.g., NSC 79879) to modulate sigma-1 receptors, which are implicated in neuropathic pain and depression . The diethyl analog (4038-92-0) demonstrates improved blood-brain barrier penetration due to increased lipophilicity .

Contrast with Nitric Oxide Donors

While NOC-12 (N-ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine) shares the ethyl-piperazine backbone, its nitrosohydrazino moiety enables nitric oxide (NO) release, facilitating applications in vascular therapy and biofilm modulation . This contrasts with this compound, which lacks NO-donating capacity but offers superior stability in drug formulations .

Actividad Biológica

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine (commonly referred to as EMPA) is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

EMPA is an organic compound characterized by the presence of an ethyl group and a 4-methylpiperazine moiety. Its chemical formula is C10H22N2C_{10}H_{22}N_2, and it exhibits properties typical of secondary amines, which may influence its reactivity and biological interactions.

The biological activity of EMPA primarily involves its role as a ligand that interacts with various receptors and enzymes. The compound is known to modulate signal transduction pathways and can influence metabolic regulation. Some key mechanisms include:

  • Enzyme Interaction : EMPA has been employed in studies focusing on enzyme pathways, particularly those involved in neurotransmitter regulation and cancer cell proliferation.
  • Receptor Binding : It shows potential as a ligand for various receptors, including histamine receptors, which are crucial in mediating neurotransmission and immune responses .

Anticancer Properties

Recent studies have highlighted the potential of EMPA in cancer research. It has been evaluated for its effects on cell cycle regulation and apoptosis in various cancer cell lines. For instance:

  • Cell Cycle Arrest : EMPA has demonstrated the ability to induce G2/M phase arrest in cancer cells, suggesting its role as a potential chemotherapeutic agent .
  • C-MYC Regulation : In specific assays, EMPA has been noted to downregulate c-MYC expression, a gene often implicated in tumorigenesis. This effect was observed in Burkitt's lymphoma cell lines, indicating its potential utility in targeting aggressive cancers .

Neuropharmacological Effects

EMPA's interaction with neurotransmitter systems has also been explored:

  • Histamine Receptor Interaction : Research indicates that EMPA may act on histamine receptors, which are involved in various central nervous system functions. The compound’s affinity for these receptors suggests potential applications in treating psychiatric disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of EMPA, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(4-methylpiperazin-1-yl)ethanamineStructureModerate anticancer activity
N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamineStructureLower receptor affinity compared to EMPA
N-Methyl-2-(4-methylpiperazin-1-yl)ethanamineStructureHigher neuropharmacological effects

Case Studies and Research Findings

Several studies have investigated the biological implications of EMPA:

  • Anticancer Activity : A study published in ChemMedChem demonstrated that derivatives of EMPA could inhibit cell proliferation by targeting specific kinases involved in cancer progression .
  • Neuropharmacology : Another research highlighted the interaction of EMPA with histamine receptors, suggesting its potential use in managing conditions like anxiety or depression .
  • Synthesis and Evaluation : The synthesis of EMPA analogs has been reported to enhance its biological efficacy, particularly regarding cytotoxicity against pancreatic cancer cells .

Q & A

Q. What are the common synthetic routes for N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4-methylpiperazine with N-ethyl-2-bromoethanamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target compound . Optimization includes controlling stoichiometry (1.2:1 molar ratio of piperazine to alkyl halide), solvent selection (DMF for solubility), and reaction time (18–24 hours). Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization improves purity, with yields ranging from 50–70% depending on steric hindrance .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ m/z 198 [M+H]⁺ ). ¹H/¹³C NMR resolves structural features: the ethyl group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.5–2.7 ppm (CH₂), while piperazine protons appear as broad singlets (δ 2.3–3.0 ppm) . X-ray crystallography (e.g., SHELX refinement ) provides absolute configuration data, with Hirshfeld analysis quantifying intermolecular interactions (e.g., H-bonding and van der Waals contributions) .

Q. How is this compound utilized in pharmacological studies, particularly in receptor-binding assays?

Methodological Answer: The piperazine moiety enables interactions with neurotransmitter receptors. For example, it has been incorporated into dual histamine H₁/H₄ receptor ligands via Schiff base formation or amide coupling . Radioligand displacement assays (using ³H-mepyramine for H₁ receptors) require compound concentrations of 10 nM–100 µM in Tris-HCl buffer (pH 7.4), with Ki values calculated via nonlinear regression .

Advanced Research Questions

Q. How does stereochemistry at the piperazine ring impact biological activity, and how can chiral purity be ensured during synthesis?

Methodological Answer: Enantiomers exhibit divergent receptor affinities. For example, (1R,4R)-configured analogs show 10-fold higher H₁ receptor binding than (1S,4S) isomers . Chiral resolution via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or asymmetric synthesis using Boc-protected intermediates (e.g., tert-butyl carbamate) ensures enantiomeric excess >98% . CD spectroscopy and single-crystal XRD validate configuration .

Q. What computational strategies are recommended to model the electronic properties and binding modes of this compound?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Molecular docking (AutoDock Vina) into receptor active sites (e.g., histamine H₁ receptor PDB: 3RZE) identifies key interactions: the piperazine nitrogen forms hydrogen bonds with Asp107, while the ethyl group occupies hydrophobic pockets . MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions. For example, buffer ionic strength affects ligand-receptor kinetics. Standardize protocols: use consistent cell lines (e.g., HEK293 for H₁ receptors), temperature (25°C vs. 37°C), and endpoint measurements (cAMP vs. Ca²⁺ flux) . Meta-analysis of dose-response curves (GraphPad Prism) and stringent statistical validation (p < 0.01, n ≥ 3) mitigate variability .

Methodological Challenges and Solutions

Q. What strategies improve the compound’s solubility and stability in aqueous media for in vivo studies?

Methodological Answer: Salt formation (e.g., hydrochloride salts via HCl gas bubbling in Et₂O) enhances water solubility . For stability, avoid prolonged exposure to light/heat; lyophilize and store at -20°C under argon. Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratio) to prevent degradation in PBS .

Q. How can synthetic byproducts (e.g., N-ethylpiperazine derivatives) be identified and minimized?

Methodological Answer: LC-MS (Agilent 1260 Infinity II) with a C18 column detects byproducts (e.g., m/z 114 for unreacted ethylamine). Optimize reaction quenching (ice-cold NH₄Cl) and workup (extraction with EtOAc, pH-adjusted partitions). Kinetic studies (monitoring via TLC at 30-minute intervals) identify incomplete reactions, requiring extended stirring (24–48 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.